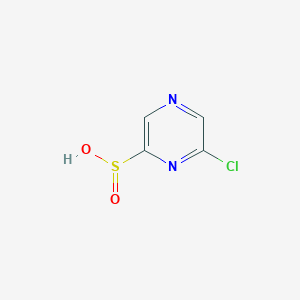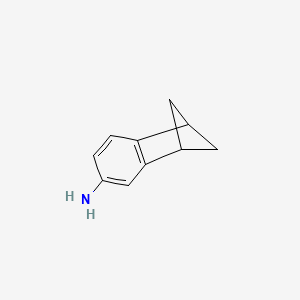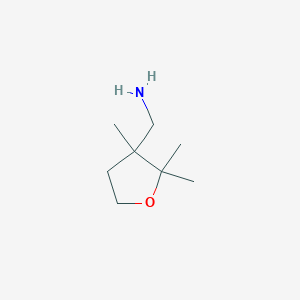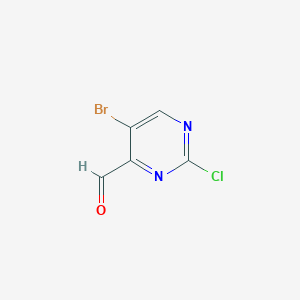
2-Amino-4-nitrobenzenethiol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-nitrobenzenethiol hydrochloride is an organic compound with the molecular formula C6H5ClN2O2S It is a derivative of benzenethiol, characterized by the presence of amino and nitro groups at the 2 and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nitrobenzenethiol hydrochloride typically involves a multi-step process. One common method starts with the nitration of 2-aminobenzenethiol to introduce the nitro group at the 4-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-Amino-4-nitrobenzenethiol is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-nitrobenzenethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The amino and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-nitrobenzenethiol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-nitrobenzenethiol hydrochloride involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-chlorobenzenethiol
- 2-Amino-4-methylbenzenethiol
- 2-Amino-4-fluorobenzenethiol
Uniqueness
2-Amino-4-nitrobenzenethiol hydrochloride is unique due to the presence of both amino and nitro groups, which confer distinct reactivity and properties. The nitro group provides electron-withdrawing effects, while the amino group offers electron-donating characteristics, making the compound versatile in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H7ClN2O2S |
|---|---|
Molekulargewicht |
206.65 g/mol |
IUPAC-Name |
2-amino-4-nitrobenzenethiol;hydrochloride |
InChI |
InChI=1S/C6H6N2O2S.ClH/c7-5-3-4(8(9)10)1-2-6(5)11;/h1-3,11H,7H2;1H |
InChI-Schlüssel |
ZGAKQJFORUBEDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)S.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)









![1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one](/img/structure/B12975956.png)

![7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12975970.png)

